3-(difluoromethoxy)-3-methylazetidine
Description
3-(Difluoromethoxy)-3-methylazetidine is a substituted azetidine derivative featuring a difluoromethoxy (-OCF2H) group and a methyl (-CH3) group at the 3-position of the azetidine ring. The introduction of fluorine atoms enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects and modulates reactivity .
These analogs highlight the importance of fluorine and methyl substituents in optimizing pharmacokinetic profiles.
Properties
CAS No. |
1598615-37-2 |
|---|---|
Molecular Formula |
C5H9F2NO |
Molecular Weight |
137.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-3-methylazetidine |
InChI |
InChI=1S/C5H9F2NO/c1-5(2-8-3-5)9-4(6)7/h4,8H,2-3H2,1H3 |
InChI Key |
GGCUHTLRZLTIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-3-methylazetidine typically involves the introduction of the difluoromethoxy group into the azetidine ring. One common method is the reaction of azetidine with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents, which react with azetidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the azetidine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-3-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(Difluoromethoxy)-3-methylazetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-3-methylazetidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data for 3-(difluoromethoxy)-3-methylazetidine and its analogs:
*Hypothetical structure inferred from naming conventions; exact data unavailable in evidence.
Key Observations :
- Molecular Weight : Fluorinated derivatives (e.g., 3,3-difluoroazetidine hydrochloride) exhibit higher molecular weights, which may influence solubility and bioavailability.
- Similarity Scores : Structural similarity metrics (e.g., 0.81 for 3,3-difluoroazetidine) suggest closer electronic and spatial alignment to the target compound than methyl-only analogs .
Functional Implications
- Electron-Withdrawing Effects : The difluoromethoxy group’s electron-withdrawing nature may reduce basicity of the azetidine nitrogen compared to 3-methylazetidine, altering receptor binding in drug candidates .
Pharmacological and Industrial Relevance
While direct pharmacological data for this compound is absent, analogs like 3,3-difluoroazetidine hydrochloride are employed in drug discovery for their ability to modulate target proteins (e.g., kinases, GPCRs) . Fluorinated azetidines are also explored in agrochemicals, as fluorine’s electronegativity enhances pesticidal activity .
Biological Activity
3-(Difluoromethoxy)-3-methylazetidine is a novel compound characterized by a difluoromethoxy group attached to a methyl-substituted azetidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly in drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 1598615-37-2 |
| Molecular Formula | CHFNO |
| Molecular Weight | 137.13 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity, leading to potential inhibition of certain biological pathways. Research indicates that this compound may modulate enzyme activity, which is crucial for its therapeutic applications .
Enzyme Inhibition
Studies have shown that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes linked to pulmonary fibrosis, suggesting a role in treating fibrotic diseases.
Antimicrobial Properties
Research also indicates that this compound may possess antimicrobial properties. Preliminary studies demonstrated its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Pulmonary Fibrosis Treatment : A study investigated the effects of this compound on lung fibroblast proliferation and collagen deposition, showing promising results in reducing fibrotic markers in vitro.
- Antimicrobial Activity : Another study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Difluoromethoxy)-3-methylpyrrolidine | Pyrrolidine derivative | Neuroprotective effects |
| 3-(Difluoromethoxy)-3-methylpiperidine | Piperidine derivative | Antidepressant activity |
The incorporation of the difluoromethoxy group in azetidines distinguishes it from other derivatives, enhancing stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
